Product packaging for Copanlisib-d6(Cat. No.:)

Copanlisib-d6

Cat. No.: B12411910
M. Wt: 486.6 g/mol
InChI Key: MWYDSXOGIBMAET-AOPCVUNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copanlisib-d6, with the CAS number 2168537-40-2, is a deuterated analog of the phosphatidylinositol-3-kinase (PI3K) inhibitor Copanlisib, where six hydrogen atoms are replaced by the stable isotope deuterium . This structural modification makes it an ideal Internal Standard for the quantitative analysis of the parent drug, Copanlisib, using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary application is in analytical method development (AMV), method validation, and Quality Control (QC) procedures, which are critical for regulatory submissions such as Abbreviated New Drug Applications (ANDA) and the commercial production of the pharmaceutical compound . The parent compound, Copanlisib, is a selective pan-Class I PI3K inhibitor with preferential activity against the PI3K-α and PI3K-δ isoforms, which are key drivers in cell survival and proliferation and are often overexpressed in B-cell malignancies . It is an approved medication used for the treatment of adults with relapsed follicular lymphoma . By utilizing this compound as a stable isotope-labeled internal standard, researchers can achieve highly accurate and reliable quantification of Copanlisib in complex biological matrices. This is essential for critical studies in drug discovery and development, including pharmacokinetic profiling, metabolism studies, and bioequivalence assessments . The product is supplied with comprehensive characterization data compliant with regulatory guidelines. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N8O4 B12411910 Copanlisib-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N8O4

Molecular Weight

486.6 g/mol

IUPAC Name

2-amino-N-[8-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i2D2,6D2,10D2

InChI Key

MWYDSXOGIBMAET-AOPCVUNISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Origin of Product

United States

Molecular and Cellular Pharmacology of Copanlisib D6

Target Engagement and Kinase Inhibition Profile

In Vitro Characterization of PI3K Isoform Selectivity (Class I: α, β, γ, δ)

Copanlisib-d6, through its active moiety copanlisib (B1663552), functions as a pan-class I PI3K inhibitor, demonstrating potent inhibitory activity against all four class I isoforms (α, β, γ, and δ). However, it exhibits a preferential selectivity for the α and δ isoforms, which are frequently implicated in the signaling pathways of malignant B-cells. nih.govdrugbank.comnih.govnih.gov The PI3Kα and PI3Kβ isoforms are expressed ubiquitously across various cell types, whereas PI3Kγ and PI3Kδ are predominantly found in hematopoietic tissues. nih.govresearchgate.net This profile of potent, dual inhibition of PI3K-α and PI3K-δ is a distinguishing feature. nih.gov

In cell-free enzymatic assays, copanlisib has been shown to inhibit the catalytic activity of these isoforms at nanomolar concentrations. The half-maximal inhibitory concentrations (IC50) consistently demonstrate this potent and preferential activity. drugbank.comnih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of Copanlisib against Class I PI3K Isoforms
PI3K IsoformIC50 (nmol/L)
PI3K-α0.5
PI3K-β3.7
PI3K-γ6.4
PI3K-δ0.7

Data sourced from multiple studies demonstrate the potent inhibition of all four Class I PI3K isoforms, with particular potency against the α and δ isoforms. drugbank.comnih.govresearchgate.net

Binding Kinetics and ATP-Competitive Inhibition Mechanisms

Copanlisib functions as an ATP-competitive inhibitor of PI3K enzymes. nih.gov Its 2,3-dihydroimidazo[1,2-c]quinazoline scaffold is designed to interact with the ATP-binding pocket of the catalytic p110 subunit of the PI3K enzyme. nih.gov Structural studies have revealed that the flat conformation of the copanlisib molecule fits within the adenine-binding region and extends into a deeper affinity pocket of the kinase domain. nih.gov This binding mode prevents the natural substrate, ATP, from accessing the catalytic site, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of downstream signaling pathways. nih.gov

Influence of Deuteration on Enzyme Binding and Inhibitory Potency

The introduction of deuterium (B1214612) atoms in this compound is not expected to significantly alter its direct binding affinity or inhibitory potency against PI3K isoforms. Deuteration primarily affects the metabolic stability of a compound by strengthening the chemical bonds at the site of substitution. This can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, which often involve the cleavage of carbon-hydrogen bonds.

However, the direct interaction between a small molecule inhibitor and its target protein, which is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, is generally not impacted by isotopic substitution. Studies on other deuterated kinase inhibitors have shown that their kinase inhibition profiles and receptor binding affinities are highly similar to their non-deuterated counterparts. Therefore, the IC50 values and the ATP-competitive mechanism of inhibition for this compound are presumed to be virtually identical to those of copanlisib.

Downstream Signaling Pathway Modulation

Impact on PI3K/AKT/mTOR Axis in Cellular Models

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. researchgate.netnih.govaacrjournals.org By inhibiting PI3K, copanlisib effectively blocks the entire downstream signaling cascade. Inhibition of PI3K prevents the generation of PIP3, which is required for the recruitment and activation of downstream kinases, most notably AKT (also known as Protein Kinase B).

Studies have demonstrated that treatment with copanlisib leads to a rapid and sustained reduction in the phosphorylation of AKT (pAKT) in both tumor cells and surrogate tissues. aacrjournals.orgnih.gov This deactivation of AKT, in turn, prevents the phosphorylation and activation of numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The inhibition of the PI3K/AKT/mTOR axis ultimately leads to the induction of tumor cell death via apoptosis and the inhibition of cellular proliferation. drugbank.commedscape.com

Modulation of B-cell Receptor (BCR) Signaling Components

In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, providing crucial survival and proliferation signals to the cancer cells. mdpi.com The PI3K-δ isoform, in particular, is a critical component of the BCR signaling cascade. nih.govnih.gov

Upon antigen binding to the BCR, a signaling cascade is initiated that involves the activation of spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK). nih.govmdpi.com This leads to the recruitment and activation of PI3K at the plasma membrane. nih.gov Activated PI3K then generates PIP3, which acts as a second messenger to propagate the signal downstream, leading to the activation of AKT and other pathways that promote B-cell survival and proliferation. nih.govnih.gov

Copanlisib intercepts this signaling pathway by directly inhibiting PI3K. This blockade prevents the downstream activation of AKT and mTOR, effectively cutting off the pro-survival signals originating from the BCR. researchgate.netnih.gov Clinical and preclinical studies have shown that the antitumor activity of copanlisib is particularly pronounced in tumors with an activated PI3K/BCR signaling signature. nih.govasco.org This indicates that a key mechanism of action for copanlisib in B-cell malignancies is the direct modulation and inhibition of the BCR signaling pathway. nih.gov

Effects on Other Associated Pathways (e.g., NFκB, CXCR12-mediated Chemotaxis)

Studies on the parent compound, Copanlisib, have demonstrated effects that extend beyond direct PI3K inhibition. In preclinical models, Copanlisib has been shown to inhibit NFκB signaling in lymphoma cell lines. nih.govnih.gov The NFκB pathway is a critical regulator of immune responses, inflammation, and cell survival, and its inhibition can contribute to anti-tumor effects. Additionally, Copanlisib has been found to inhibit the CXCR12-mediated chemotaxis of malignant B cells. nih.govnih.gov This interference with cell migration is significant, as the CXCR12/CXCL12 axis plays a role in tumor cell trafficking and homing to protective microenvironments.

Molecular Mechanisms of Cellular Response

The cellular response to Copanlisib involves several key anti-cancer mechanisms, as detailed in numerous preclinical studies.

Induction of Apoptosis in Preclinical Cell Lines

A primary mechanism of action for Copanlisib is the induction of programmed cell death, or apoptosis. nih.gov Treatment with Copanlisib has been shown to trigger apoptosis in a variety of tumor cell lines, including those from B-cell malignancies and colorectal cancer. patsnap.comnih.gov For instance, in colorectal cancer cells, Copanlisib was found to induce apoptosis by modulating the AKT/FoxO3a/PUMA axis. patsnap.com This pro-apoptotic activity is a cornerstone of its anti-tumor efficacy in preclinical settings. nih.gov

Inhibition of Cell Proliferation and Growth

Copanlisib effectively inhibits the proliferation and growth of cancer cells. patsnap.comwikipedia.org This effect is a direct consequence of blocking the PI3K/AKT/mTOR pathway, which is fundamental for cell growth, proliferation, and survival. nih.govdrugbank.com Studies have demonstrated potent anti-proliferative activity in multiple cell lines, including those from Merkel cell carcinoma, head and neck squamous cell carcinoma, and various lymphomas. wikipedia.orgnih.govmedscape.com

Cell-Type Specific Cytotoxicity and Selectivity

Copanlisib has demonstrated a degree of cell-type-specific cytotoxicity. It exhibits particular potency against malignant B-cells, which is consistent with its strong inhibitory activity against the PI3K-α and PI3K-δ isoforms that are highly expressed and crucial for B-cell function. nih.govnih.gov Preclinical experiments have shown that Copanlisib has selective cytotoxicity against chronic lymphocytic leukemia (CLL) cells when compared to normal B and T cells. nih.gov

Impact on Tumor Microenvironment Components (e.g., Immune Cells)

Recent research highlights Copanlisib's ability to modulate the tumor microenvironment (TME). Studies in syngeneic murine cancer models indicate that intermittent treatment with Copanlisib can overcome immune suppression mediated by regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs). rxlist.comnih.gov This leads to an increase in the infiltration of activated CD8+ T cells and a shift in the macrophage balance from the immunosuppressive M2 phenotype towards the anti-tumor M1 phenotype, thereby promoting a more robust anti-tumor immune response. rxlist.comnih.gov

Isotope Effects on Molecular Interactions and Biological Activity

There is currently no publicly available scientific literature or data regarding the isotope effects of this compound on its molecular interactions or biological activity. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing the rate of metabolic processes, particularly those involving cytochrome P450 enzymes. This could theoretically alter the compound's half-life, exposure, and metabolic profile compared to the non-deuterated Copanlisib. However, without experimental data, the existence and significance of such effects for this compound remain unknown.

Preclinical Pharmacological and Mechanistic Investigations of Copanlisib D6

In Vitro Pharmacokinetics and Metabolism Studies

In vitro studies are crucial for characterizing the metabolic fate of a new chemical entity. These investigations typically utilize subcellular fractions like liver microsomes or cellular systems such as hepatocytes to predict how a drug will be processed in the body.

Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. researchgate.netspringernature.com These experiments involve incubating the compound with human liver microsomes (HLMs) or hepatocytes and measuring its depletion over time. researchgate.net For Copanlisib (B1663552), these studies have been foundational in understanding its clearance.

For Copanlisib-d6, it is hypothesized that its metabolic stability would be significantly enhanced compared to Copanlisib. The substitution of hydrogen atoms with deuterium (B1214612) at specific metabolic sites creates a stronger carbon-deuterium (C-D) bond. Cleavage of this bond by metabolic enzymes, such as cytochrome P450s, requires more energy, thereby slowing the rate of metabolism. researchgate.netnih.gov This phenomenon, known as the kinetic isotope effect, would likely result in a longer in vitro half-life and lower intrinsic clearance for this compound when incubated in microsomal and hepatocyte systems. nih.govsemanticscholar.org

Identification of Metabolites and Metabolic Pathways (e.g., Cytochrome P450 Enzymes)

The metabolism of Copanlisib is primarily mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 being responsible for over 90% of its biotransformation and a minor contribution from CYP1A1. drugbank.comnih.gov In vitro studies using human liver microsomes have identified several Phase I metabolites of Copanlisib. nih.govrsc.org The metabolic reactions include oxidation, hydroxylation, oxidative dealkylation, and reduction. nih.gov

This compound is expected to follow the same principal metabolic pathways as its parent compound. The key difference would be the rate at which these metabolites are formed. If deuteration is applied to the "soft spots" of the molecule—sites that are most susceptible to CYP-mediated metabolism—the formation of the corresponding metabolites would be slowed. nih.gov For instance, if a site prone to hydroxylation is deuterated, the rate of formation of the hydroxylated metabolite would decrease.

Table 1: Phase I Metabolites of Copanlisib Identified in Human Liver Microsomes
MetaboliteMetabolic Reaction
M499Oxidation
M483aα-hydroxylation
M497aα-oxidation
-Reduction
-Oxidative dealkylation
-N-oxidation

Data based on the metabolic profile of non-deuterated Copanlisib. nih.gov

Role of Deuteration in Altering Metabolic Clearance and Pathways

The primary role of deuteration in drug design is to favorably alter the pharmacokinetic properties of a molecule by reducing its rate of metabolic clearance. researchgate.net The C-D bond is approximately 6- to 10-fold stronger than a carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect when C-H bond cleavage is the rate-limiting step in a metabolic reaction. researchgate.net

For this compound, this effect is anticipated to reduce its clearance by slowing down CYP3A4-mediated metabolism. This can lead to several potential benefits, including a longer duration of action and increased systemic exposure. nih.gov However, the precise impact depends on which specific hydrogen atoms are replaced with deuterium. nih.gov

Deuteration can also lead to "metabolic shunting." nih.govresearchgate.net If a primary metabolic pathway is slowed by deuteration, the metabolism may be redirected towards alternative, previously minor, pathways. researchgate.net This could potentially alter the proportion of different metabolites formed from this compound compared to Copanlisib.

Drug-Drug Interaction Potential with Relevant Metabolic Enzymes

Copanlisib's heavy reliance on CYP3A4 for metabolism makes it susceptible to drug-drug interactions (DDIs). drugbank.comnih.gov Co-administration with strong inhibitors of CYP3A4 can increase Copanlisib's plasma concentrations, while co-administration with strong inducers can decrease them. drugs.combayerhealthcare.com

This compound, as a substrate of the same enzyme system, would be expected to have a similar DDI profile. However, the magnitude of these interactions could be altered. For example, if deuteration significantly slows the intrinsic rate of CYP3A4 metabolism, the effect of a CYP3A4 inducer might be less pronounced. Conversely, the impact of a CYP3A4 inhibitor could be similarly significant. Studies with the potent CYP3A4 inhibitor itraconazole showed a 53% increase in the systemic exposure (AUC) of Copanlisib. drugs.combayerhealthcare.com A similar interaction profile would be anticipated for this compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Preclinical animal models are essential for understanding how the in vitro metabolic properties of a compound translate to its in vivo pharmacokinetic profile.

Pharmacokinetic Profiles in Animal Models (e.g., Mice)

Pharmacokinetic studies of Copanlisib have been conducted in various models, including mice, demonstrating its anti-tumor activity in xenograft models. nih.govunibo.it In humans, Copanlisib exhibits a large volume of distribution (871 L) and a terminal half-life of approximately 39.1 hours. drugbank.comnih.gov

Based on the anticipated increase in metabolic stability, the pharmacokinetic profile of this compound in a mouse model is expected to be different from that of Copanlisib. The reduced metabolic clearance would likely lead to a longer elimination half-life (t½), a higher area under the plasma concentration-time curve (AUC), and potentially a higher maximum concentration (Cmax). These alterations could translate to sustained target engagement and potentially modified efficacy and therapeutic index.

Table 2: Projected Comparative Pharmacokinetic Parameters of Copanlisib and this compound in a Preclinical Model
ParameterCopanlisib (Observed)This compound (Hypothesized)
Clearance (CL)BaselineDecreased
Half-life (t½)~39.1 hoursIncreased
Area Under the Curve (AUC)BaselineIncreased
Volume of Distribution (Vd)~871 LLikely Unchanged

Note: Baseline human pharmacokinetic data for Copanlisib is used for illustrative purposes. drugbank.comnih.gov The hypothesized effects for this compound are based on the general principles of deuterium substitution. researchgate.netnih.gov

Absorption, Distribution, and Elimination Characteristics

Preclinical and human mass balance studies have characterized the pharmacokinetic profile of copanlisib. Following intravenous administration in preclinical models, copanlisib exhibits a large volume of distribution and high plasma clearance harvard.edu. In a nude rat model, the steady-state volume of distribution (Vss) was 32 L/kg with a plasma clearance of 3.95 L/h/kg and a half-life of approximately 6 hours harvard.edu. Studies in humans receiving a single intravenous dose of radiolabeled copanlisib showed it was rapidly and extensively distributed throughout the body, with a large volume of distribution of 871 L. drugbank.comnih.gov The geometric mean terminal elimination half-life is approximately 39 to 52 hours nih.gov.

Elimination of copanlisib occurs through both excretion of the unchanged drug and metabolic processes nih.gov. In humans, about half of the compound is excreted as the unchanged parent drug and the other half as metabolites drugbank.com. The primary route of excretion is through feces, accounting for approximately 64% of the administered dose, with another 22% recovered in urine drugbank.comnih.gov. Unchanged copanlisib accounted for about 30% of the dose in feces and 15% in urine drugbank.comnih.gov. The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme CYP3A drugbank.com.

Pharmacokinetic/pharmacodynamic (PK/PD) studies in rat xenograft models revealed that copanlisib exposure was significantly higher in tumor tissue compared to plasma, a phenomenon attributed to the compound's basicity and the acidic tumor microenvironment harvard.edu.

Comparative Analysis of Copanlisib vs. This compound Pharmacokinetics

This compound is a deuterated isotopologue of copanlisib, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. Such deuterated compounds are frequently synthesized for use as internal standards in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the parent drug in biological matrices like plasma or tissue.

The fundamental principle for using a deuterated analogue as an internal standard is that it is chemically identical to the parent compound and thus is expected to have virtually identical physicochemical properties and pharmacokinetic behavior (absorption, distribution, metabolism, and excretion) researchgate.net. However, the substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond nih.gov. This is known as the kinetic isotope effect, which can sometimes lead to a slower rate of metabolism if the deuteration occurs at a site of metabolic attack by enzymes like the CYP450 family nih.govresearchgate.net.

While this property can be intentionally exploited to create new chemical entities with improved pharmacokinetic profiles, it is not the intended purpose of this compound nih.govnih.gov. As an analytical tool, it is presumed to co-elute and ionize similarly to copanlisib, but its different mass allows the mass spectrometer to distinguish it from the non-deuterated parent drug. There are no published preclinical studies directly comparing the therapeutic pharmacokinetics of copanlisib and this compound, as the latter is not developed as a therapeutic agent.

Pharmacodynamic Effects and Target Engagement in Animal Models

Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms nih.gov. Preclinical experiments in animal models have been crucial for establishing its on-target activity and supporting its clinical development nih.gov.

Modulation of PI3K Pathway Biomarkers in Preclinical Tissues

The pharmacodynamic effects of copanlisib have been demonstrated by measuring the modulation of key biomarkers in the PI3K signaling pathway in both tumor and surrogate tissues. In preclinical studies, copanlisib treatment leads to the inhibition of phosphorylated AKT (pAKT), a critical downstream effector of PI3K nih.gov.

In vivo studies using gastrointestinal stromal tumor (GIST) xenografts showed that copanlisib treatment led to a decrease in the phosphorylation of the S6 ribosomal protein (S6-RP), another downstream marker of PI3K pathway activity, which correlated with the drug's antitumor effects aacrjournals.org. This on-target pathway modulation confirms that copanlisib engages with and inhibits PI3K signaling within the tumor tissue, leading to its antiproliferative effects aacrjournals.org.

Dose-Response Relationships in Preclinical Systems

A clear dose-response relationship for copanlisib has been established in preclinical and early clinical investigations. Studies have shown that copanlisib exposure increases in a dose-proportional manner nih.gov. This increased exposure correlates directly with its pharmacodynamic effects. For instance, dose-related transient increases in plasma glucose (hyperglycemia) were observed following copanlisib administration, a known on-target effect of inhibiting the PI3K-α isoform involved in insulin signaling nih.govaacrjournals.org.

Furthermore, the extent of PI3K pathway inhibition is dose-dependent. Higher doses of copanlisib result in more pronounced and sustained reductions in the levels of pAKT aacrjournals.org. This relationship between dose, plasma exposure, and biomarker modulation provides strong evidence of target engagement and supports the dose levels selected for further development aacrjournals.orgucl.ac.uk.

Preclinical Efficacy Studies in Disease Models

Evaluation in Human Tumor Cell Lines (e.g., Lymphoma, GIST, Breast Cancer)

Copanlisib has demonstrated potent anti-proliferative activity across a wide range of human tumor cell lines in vitro, particularly those derived from malignancies with dysregulated PI3K signaling harvard.edu. Its efficacy has been consistently observed in models of lymphoma, gastrointestinal stromal tumor (GIST), and breast cancer harvard.eduaacrjournals.org.

In hematologic malignancy cell lines, copanlisib effectively inhibits growth, which is associated with its strong activity against the PI3Kδ isoform that is crucial for B-cell signaling harvard.edu. In preclinical models of non-Hodgkin's lymphoma (NHL), it has shown potent antitumor effects harvard.edu.

In GIST cell lines, copanlisib was active irrespective of the KIT mutational status, which is a key driver of the disease. It demonstrated nanomolar IC50 values in both imatinib-sensitive (GIST-T1) and imatinib-resistant (GIST-T1/670, GIST430/654) cell lines, effectively suppressing PI3K pathway activation and reducing cell viability and proliferation aacrjournals.orgnih.gov.

Copanlisib has also shown significant activity in breast cancer cell lines. It is a potent inhibitor of HER2-positive cell lines and those with activating mutations in the PIK3CA gene harvard.edu. Notably, it also demonstrated activity against breast cancer cells that had developed resistance to targeted therapies like trastuzumab and lapatinib harvard.edu.

The table below summarizes the in vitro potency of copanlisib in various human cancer cell lines.

Cell LineCancer TypeIC50 (nmol/L)
GIST-T1Gastrointestinal Stromal Tumor (Imatinib-sensitive)54.5
GIST430/654Gastrointestinal Stromal Tumor (Imatinib-resistant)78.7
GIST-T1/670Gastrointestinal Stromal Tumor (Imatinib-resistant)278.8
HER2-positive Panel (Mean)Breast Cancer17
PIK3CA-mutant Panel (Mean)Breast Cancer19
HER2-negative/PIK3CA-wild type Panel (Mean)Breast Cancer774

This table is generated from data reported in preclinical studies. harvard.eduaacrjournals.org

Based on a comprehensive review of available scientific literature, there is no specific preclinical research data corresponding to the detailed outline provided for the compound "this compound." The existing body of research focuses exclusively on the non-deuterated parent compound, Copanlisib.

This compound is the deuterated form of Copanlisib, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. Such deuterated compounds are most commonly synthesized for use as internal standards in pharmacokinetic and bioanalytical studies (e.g., mass spectrometry) to accurately quantify the concentration of the parent drug, Copanlisib, in biological samples.

The extensive preclinical investigations concerning single-agent efficacy, synergistic effects, in vivo xenograft and syngeneic animal models, mechanisms of anti-tumor activity, and resistance have been conducted on Copanlisib. There is no evidence in the public domain that this compound has been evaluated as a therapeutic agent itself in the manner outlined. Therefore, it is not possible to generate the requested article focusing solely on the preclinical pharmacological and mechanistic investigations of this compound.

Preclinical Resistance Mechanisms and Strategies

Molecular Basis of Acquired Resistance in In Vitro Models

Prolonged exposure of cancer cell lines to Copanlisib in preclinical settings has led to the development of acquired resistance. The molecular underpinnings of this resistance are multifactorial, involving the activation of bypass signaling pathways that circumvent the PI3K inhibition.

In a marginal zone lymphoma (MZL) cell line model, acquired resistance to Copanlisib was associated with broad transcriptomic changes. aacrjournals.org Resistant cells, which exhibited a more than 50-fold increase in IC50 values, demonstrated significant upregulation of several key signaling pathways. aacrjournals.org These included cytokine signaling (e.g., IL1A, IL1B, CXCR4), the NFκB pathway (e.g., LTA, TNF), the MAPK pathway (e.g., RASGRP4, RASGRP2), and the JAK-STAT pathway (e.g., STAT3, JAK3). aacrjournals.org Furthermore, negative regulators of apoptosis, such as CD44 and JUN, were also upregulated. aacrjournals.org

Consistent with these findings, studies in B-cell lymphoma cell lines identified the upregulation of IL-6 as a mediator of resistance to PI3K pathway inhibitors. nih.gov In Copanlisib-resistant B-cell lymphoma cells, increased levels of phosphorylated STAT5, AKT, p70S6K, and MAPK were observed, indicating the activation of these alternative survival pathways. nih.gov

Interestingly, the development of resistance to Copanlisib can also confer cross-resistance to other targeted agents. For example, the Copanlisib-resistant MZL cell line also showed decreased sensitivity to other PI3K inhibitors like duvelisib and idelalisib (B1684644), the BTK inhibitor ibrutinib, and the BCL2 inhibitor venetoclax (B612062). aacrjournals.org This suggests a commonality in the resistance mechanisms that can impact a range of therapies targeting the B-cell receptor signaling pathway.

Pathway/GeneChange in Resistant ModelCell Line Model
Cytokine Signaling
IL1A, IL1B, CXCR4UpregulationMarginal Zone Lymphoma aacrjournals.org
IL-6UpregulationB-cell Lymphoma nih.gov
NFκB Pathway
LTA, TNFUpregulationMarginal Zone Lymphoma aacrjournals.org
MAPK Pathway
RASGRP4, RASGRP2UpregulationMarginal Zone Lymphoma aacrjournals.org
Phospho-MAPKIncreasedB-cell Lymphoma nih.gov
JAK-STAT Pathway
STAT3, JAK3UpregulationMarginal Zone Lymphoma aacrjournals.org
Phospho-STAT5IncreasedB-cell Lymphoma nih.gov
Other
Phospho-AKT, Phospho-p70S6KIncreasedB-cell Lymphoma nih.gov
CD44, JUN (Apoptosis Regulators)UpregulationMarginal Zone Lymphoma aacrjournals.org
ITGA4, ITGB1 (Cell Adhesion)RepressionMarginal Zone Lymphoma aacrjournals.org

Investigation of Intrinsic Resistance Pathways in Preclinical Systems

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug without prior exposure. Preclinical studies have shown that while some cancer cells are intrinsically resistant to the direct anti-proliferative effects of Copanlisib in vitro, the drug can still exert potent antitumor activity in vivo. This discrepancy is often attributed to Copanlisib's immunomodulatory effects. researchgate.netnih.govnih.gov

In syngeneic murine cancer models where the cancer cells were resistant to PI3K inhibition in vitro, treatment with Copanlisib led to strong in vivo anti-tumor efficacy. researchgate.netnih.govnih.gov This was associated with an increased infiltration of activated T cells and macrophages into the tumor, as well as an increased ratio of CD8+ T cells to regulatory T cells and M1 to M2 macrophages. researchgate.netnih.govnih.gov These findings suggest that Copanlisib can overcome intrinsic resistance of tumor cells by modulating the tumor microenvironment to promote an anti-tumor immune response.

Furthermore, the activation of the PI3K/AKT pathway is a known mechanism of intrinsic resistance to other targeted therapies. Preclinical models have demonstrated that Copanlisib can restore sensitivity in these contexts. For example:

In HER2-amplified gastric cancer models, loss of function of CSK or PTEN confers resistance to the HER2 inhibitor lapatinib by activating PI3K and MAPK signaling. The addition of Copanlisib was able to overcome this resistance. nih.gov

Similarly, activation of the PI3K/AKT pathway has been implicated in conferring resistance to antiestrogen therapies in breast cancer models. harvard.edu

These studies highlight that while some tumors may have intrinsic mechanisms that limit the direct cytotoxic effects of Copanlisib, its broader biological activity, particularly on the immune system and in combination with other agents, can circumvent this resistance.

Strategies to Overcome Resistance in Preclinical Models (e.g., Combination Approaches)

Based on the understanding of resistance mechanisms, several combination strategies have been explored in preclinical models to overcome or prevent resistance to Copanlisib. These approaches aim to target the identified bypass pathways or to induce synthetic lethality.

One of the most promising strategies is the combination of Copanlisib with BCL2 inhibitors, such as venetoclax. This combination has shown strong synergistic effects in various B- and T-cell lymphoma models. nih.govashpublications.org The proposed mechanism is that Copanlisib sensitizes lymphoma cells to venetoclax by downregulating anti-apoptotic proteins like MCL1 and BCL-XL, leading to increased apoptosis. ashpublications.org

Targeting the upregulated pathways identified in resistant models has also proven effective. In the MZL model where CXCR4 was upregulated in Copanlisib-resistant cells, the addition of a CXCR4 inhibitor successfully overcame the resistance. aacrjournals.org

In the context of solid tumors, combination therapies have also shown significant promise.

In imatinib-resistant gastrointestinal stromal tumor (GIST) models, which are driven by KIT mutations, the combination of Copanlisib and imatinib (B729) resulted in enhanced impairment of cell viability compared to either agent alone. aacrjournals.orgnih.gov

In lapatinib-resistant HER2-amplified gastric cancer cells, a triple combination of lapatinib, Copanlisib, and the MEK inhibitor trametinib was shown to be effective, addressing the reactivation of both the PI3K and MAPK pathways. nih.gov

Finally, leveraging the immunomodulatory properties of Copanlisib, its combination with immune checkpoint inhibitors has demonstrated enhanced anti-tumor efficacy. In syngeneic mouse tumor models, including those insensitive to checkpoint inhibitors alone, the combination of Copanlisib with an anti-PD-1 antibody resulted in superior tumor control and even complete remission in some cases. researchgate.netnih.govnih.gov

Combination AgentCancer ModelRationale/Mechanism
Venetoclax (BCL2 Inhibitor) B- and T-cell LymphomaSynergistic induction of apoptosis; downregulation of MCL1 and BCL-XL. nih.govashpublications.org
CXCR4 Inhibitor Marginal Zone LymphomaTargets upregulated CXCR4 in resistant cells to restore sensitivity. aacrjournals.org
Imatinib (KIT Inhibitor) Gastrointestinal Stromal Tumor (GIST)Enhanced impairment of cell viability in imatinib-sensitive and -resistant models. aacrjournals.orgnih.gov
Lapatinib (HER2 Inhibitor) + Trametinib (MEK Inhibitor) HER2-amplified Gastric CancerOvercomes resistance by co-targeting reactivated PI3K and MAPK pathways. nih.gov
Anti-PD-1 Antibody (Immune Checkpoint Inhibitor) Syngeneic Mouse Tumor ModelsEnhances anti-tumor immunity; effective in models resistant to PI3K inhibition in vitro. researchgate.netnih.govnih.gov

Synthetic Strategies and Analytical Characterization of Copanlisib D6

Deuterium (B1214612) Labeling Methodologies

The introduction of deuterium atoms into the Copanlisib (B1663552) scaffold requires specific synthetic strategies to ensure high isotopic enrichment and regiochemical control.

Synthetic Routes for Deuterium Incorporation

The synthesis of Copanlisib-d6 can be strategically designed to incorporate deuterium atoms at specific positions within the molecule. A common approach involves the use of deuterated building blocks in the synthetic pathway. One plausible route for the synthesis of this compound targets the morpholinopropoxy side chain, a common site for metabolic activity.

This strategy would involve the use of commercially available deuterated starting materials. For instance, the synthesis could commence with deuterated morpholine (B109124), such as Morpholine-2,2,3,3,5,5,6,6-d8 , which provides a stable source of deuterium atoms. isotope.com This deuterated morpholine can then be reacted with a suitable linker, for example, a deuterated version of 1-bromo-3-chloropropane (B140262), like 1-Bromo-3-chloropropane-d6 . sigmaaldrich.comprepchem.comchemicalbook.comwikipedia.org

The subsequent steps would follow the established synthetic route for Copanlisib, where the deuterated morpholinopropoxy side chain is introduced onto the quinazoline (B50416) core. This late-stage introduction of the deuterated moiety is often preferred to minimize the loss of expensive isotopic labels during a multi-step synthesis.

Another potential route could involve the deuteration of the methoxy (B1213986) group on the quinazoline ring. This could be achieved by using a deuterated methylating agent, such as iodomethane-d3, in the final steps of the synthesis of the quinazoline core.

Regioselective Deuteration Techniques

Achieving regioselectivity in deuterium labeling is crucial for pinpointing metabolic sites and for use as an internal standard in mass spectrometry-based bioanalysis. For this compound, regioselective deuteration can be directed to either the morpholinopropoxy side chain or the core quinazoline structure.

Side-Chain Deuteration: As mentioned, the use of pre-deuterated building blocks like deuterated morpholine and 1-bromo-3-chloropropane ensures that the deuterium atoms are exclusively located on the morpholinopropoxy moiety. This is a highly regioselective method as the positions of the deuterium atoms are predetermined by the starting materials.

Core Structure Deuteration: Regioselective deuteration of the aromatic and heteroaromatic rings of the Copanlisib core presents a greater challenge. Catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) or heavy water (D2O) in the presence of a metal catalyst (e.g., Pd, Pt, Ru) can be employed. uni-koeln.de The regioselectivity of such exchanges is influenced by the electronic properties of the substituents on the aromatic rings. For instance, electron-donating groups can direct deuterium exchange to specific positions. However, achieving precise regioselectivity on a complex molecule like Copanlisib would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Isotopic Purity and Enrichment Analysis

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for research applications. These are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the desired deuterated species (M+6 for this compound) and other isotopologues (M+0 to M+5) can be quantified. isotope.comalchemistmatt.comfu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are valuable for assessing isotopic purity and confirming the location of deuterium atoms. In ¹H NMR, the reduction in the integral of the signals corresponding to the deuterated positions provides a measure of deuterium incorporation. studymind.co.uklibretexts.orgyoutube.com Conversely, ²H NMR directly detects the deuterium nuclei, and the chemical shifts confirm their positions within the molecule. nih.govacs.orgsigmaaldrich.com

Interactive Data Table: Representative Isotopic Distribution of this compound

The following table illustrates a hypothetical isotopic distribution for a batch of this compound with high isotopic enrichment, as would be determined by mass spectrometry.

IsotopologueRelative Abundance (%)
M+0 (Undeuterated)0.1
M+10.3
M+20.8
M+31.5
M+43.0
M+510.0
M+6 (this compound) 84.3

Note: This data is representative and the actual distribution may vary between synthetic batches.

Analytical Method Development for Research Applications

Robust analytical methods are essential for the separation, purification, and quantification of this compound in various research settings.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the purification and purity assessment of this compound. Given the non-volatile nature of Copanlisib, Gas Chromatography (GC) is generally not a suitable method without prior derivatization.

HPLC Method Parameters: A reversed-phase HPLC method would typically be employed for the analysis of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The use of deuterated mobile phases, such as deuterium oxide (D2O), can sometimes be employed in specialized HPLC-MS studies to probe for hydrogen-deuterium exchange of labile protons. nih.govnih.govresearchgate.net

Interactive Data Table: Representative HPLC Purity Analysis of this compound

This table shows a hypothetical result from an HPLC purity analysis of a synthesized batch of this compound.

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time Approx. 8.5 min
Purity (AUC) >99.0%

Note: The retention time of this compound may be slightly shorter than that of unlabeled Copanlisib due to the isotopic effect in reversed-phase chromatography.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for the characterization and quantification of this compound.

Structural Confirmation: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is used to confirm the structure of this compound. The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce a characteristic fragmentation pattern. The mass shift of 6 Da in the precursor ion and in specific fragment ions containing the deuterated moiety provides unambiguous confirmation of the isotopic labeling. soton.ac.ukchempap.orgresearchgate.netrsc.orgrsc.org

Quantitative Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. In such assays, this compound serves as an ideal internal standard for the accurate quantification of unlabeled Copanlisib. The distinct mass difference between the analyte and the internal standard allows for their simultaneous detection and quantification with high sensitivity and specificity. researchgate.net

Quantitative Analysis of this compound in Biological Matrices (e.g., plasma, tissue)

The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative bioanalysis using mass spectrometry to ensure accuracy and precision. ncn.gov.plresearchgate.net this compound, as a deuterated analog of Copanlisib, is an ideal internal standard for the quantification of the parent drug in biological matrices such as plasma and tissue. Its physicochemical properties are nearly identical to those of Copanlisib, ensuring similar behavior during sample preparation and chromatographic separation. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantitative analysis of Copanlisib in biological samples. researchgate.netresearchgate.net In such assays, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This allows for the correction of any variability that may occur during extraction, chromatography, and ionization. The distinct mass difference between this compound and the non-deuterated Copanlisib allows for their simultaneous detection and quantification by the mass spectrometer. texilajournal.com

The following table outlines a typical LC-MS/MS method for the quantification of Copanlisib, where this compound would be used as an internal standard.

ParameterCondition
Chromatography Reversed-phase HPLC
Column C18
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile)
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
Internal Standard This compound
Metabolite Identification and Profiling using Deuterated Standards

Deuterated standards like this compound are invaluable tools in the identification and profiling of drug metabolites. The presence of the deuterium label results in a characteristic mass shift in the metabolites derived from this compound compared to those from the unlabeled drug. This "isotope signature" allows for the clear differentiation of drug-related material from endogenous matrix components in complex biological samples. rsc.org

When a mixture of Copanlisib and this compound is administered or incubated with metabolically active systems (e.g., liver microsomes), the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass of the incorporated deuterium atoms. This pattern provides a high degree of confidence in the identification of metabolites.

Studies on the metabolism of Copanlisib have identified several phase I metabolites. rsc.orgnih.gov These metabolic transformations primarily involve oxidation, hydroxylation, and oxidative dealkylation. rsc.org The use of this compound in such studies would facilitate the confirmation of these metabolic pathways.

The table below lists some of the identified metabolites of Copanlisib. The use of this compound would produce corresponding deuterated versions of these metabolites.

MetaboliteMetabolic Reaction
M1Oxidative defluorination and subsequent hydroxylation
M2N-dealkylation
M3Hydroxylation
M4N-oxidation

Spectroscopic Characterization (e.g., NMR for structural elucidation of deuterated forms)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. nih.gov For this compound, NMR spectroscopy would be used to confirm the site and extent of deuterium incorporation.

The 1H NMR spectrum of this compound would show a decrease in the intensity of the signals corresponding to the protons that have been replaced by deuterium. researchgate.net Conversely, 2H (Deuterium) NMR spectroscopy would show signals at the chemical shifts corresponding to the positions of the deuterium atoms.

The exact changes in the NMR spectrum would depend on the specific positions of the deuterium atoms in the this compound molecule. For example, if the deuterium atoms are on a methyl group, the characteristic singlet in the 1H NMR spectrum would be significantly reduced or absent.

Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would be employed to fully characterize the structure of this compound and confirm that the deuteration process has not resulted in any unintended structural changes to the molecule. nih.gov The use of a suitable deuterated solvent, such as DMSO-d6, is standard practice for NMR analysis. foodb.caresearchgate.net

Comparative Preclinical Analysis with Other Pi3k Inhibitors

Differential Isoform Selectivity and Potency Profiling

The therapeutic efficacy and safety of PI3K inhibitors are closely linked to their selectivity and potency against different PI3K isoforms.

Copanlisib (B1663552) is distinguished as a pan-class I PI3K inhibitor with particularly strong activity against the PI3Kα and PI3Kδ isoforms. In biochemical assays, copanlisib demonstrates sub-nanomolar inhibitory concentrations (IC50) for both PI3Kα (0.5 nM) and PI3Kδ (0.7 nM). Its activity extends to PI3Kβ (3.7 nM) and PI3Kγ (6.4 nM) as well.

In contrast, idelalisib (B1684644) is a selective inhibitor of the PI3Kδ isoform, with significantly less activity against other class I isoforms. Duvelisib inhibits both PI3Kδ and PI3Kγ, showing a different selectivity profile than both copanlisib and idelalisib. The broader activity of copanlisib against both the α and δ isoforms suggests its potential utility in malignancies dependent on both isoforms, which are crucial for tumor cell proliferation and survival.

Below is an interactive table summarizing the isoform selectivity of these inhibitors.

CompoundPI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kγ (IC50 nM)PI3Kδ (IC50 nM)
Copanlisib 0.53.76.40.7
Idelalisib 86004000210019
Duvelisib 7601832232.5

Data sourced from various preclinical studies.

The structural interactions of copanlisib with the PI3Kα isoform reveal a unique binding mode. It forms a covalent bond with the catalytic lysine (B10760008) residue (Lys802) within the ATP-binding site, leading to potent and sustained inhibition. This interaction is facilitated by the morpholine (B109124) ring of the inhibitor. This distinct binding mechanism contributes to its high potency and prolonged intracellular residence time.

Mechanistic Differences in Cellular and Pathway Modulation

The differential isoform selectivity of PI3K inhibitors translates into distinct effects on downstream signaling and cellular functions.

Copanlisib effectively inhibits the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism. In preclinical models of B-cell malignancies, copanlisib has been shown to decrease the phosphorylation of AKT and its downstream effectors, such as S6 ribosomal protein. This inhibition is observed in both PI3Kδ-dependent lymphoma cell lines and those that also rely on PI3Kα signaling.

Idelalisib, being PI3Kδ-selective, primarily impacts signaling in cells of hematopoietic origin where PI3Kδ is highly expressed. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ affects not only the B-cell receptor signaling (via PI3Kδ) but also the tumor microenvironment signaling mediated by T-cells and macrophages (via PI3Kγ). The pan-inhibitory nature of copanlisib allows it to disrupt signaling cascades that may be compensatory mechanisms in tumors resistant to more selective inhibitors.

The inhibition of key survival pathways by copanlisib leads to the induction of apoptosis and a reduction in cell proliferation in various cancer cell lines. Studies in malignant B-cell lines have demonstrated that copanlisib induces apoptosis more effectively than more isoform-selective inhibitors in certain contexts. For instance, copanlisib has been shown to induce robust apoptosis in chronic lymphocytic leukemia (CLL) cells, including those with poor prognostic markers.

The pro-apoptotic effect of copanlisib is linked to the downregulation of anti-apoptotic proteins like MCL-1. In contrast, the effects of idelalisib are more restricted to cell types heavily reliant on PI3Kδ signaling for survival. The broader impact of copanlisib on both proliferation and apoptosis across a wider range of hematological and solid tumor models underscores the potential advantage of its pan-class I inhibitory profile.

Preclinical Efficacy Comparisons

In preclinical xenograft models of human cancers, copanlisib has demonstrated significant anti-tumor activity. For example, in lymphoma models, copanlisib treatment resulted in substantial tumor growth inhibition. Its efficacy has also been noted in models of solid tumors, which is consistent with its potent inhibition of the PI3Kα isoform, a common driver in these cancers.

Comparative studies, while not always head-to-head in the same model, suggest that the efficacy profile of copanlisib may be broader than that of PI3Kδ-selective inhibitors like idelalisib, particularly in tumors where both PI3Kα and PI3Kδ pathways are active. The dual inhibition of these isoforms by copanlisib can lead to a more complete shutdown of the PI3K signaling network, resulting in enhanced anti-tumor effects.

Emerging Research Directions and Future Preclinical Studies of Copanlisib D6

Combination Strategies in Preclinical Models

Preclinical research has increasingly focused on combining copanlisib (B1663552) with other targeted agents to achieve synergistic antitumor effects and to circumvent resistance mechanisms. The rationale is to simultaneously block multiple oncogenic pathways or to inhibit compensatory signaling loops that arise following PI3K inhibition.

Synergistic Interactions with Other Targeted Agents (e.g., BCL-2 inhibitors, KIT inhibitors)

Preclinical studies have demonstrated significant synergistic activity when combining copanlisib with inhibitors of other key survival pathways.

BCL-2 Inhibitors: The combination of copanlisib with the B-cell lymphoma 2 (BCL-2) inhibitor venetoclax (B612062) has shown profound synergy in various B-cell and T-cell lymphoma models. nih.govresearchgate.net In preclinical experiments, this combination led to a significant increase in apoptosis compared to either agent alone. nih.gov The synergistic effect was observed across cell lines derived from mantle cell lymphoma (MCL) and marginal zone lymphoma (MZL). nih.govresearchgate.net Primary cells from MCL and MZL patients also showed a reduction in living cells when treated with the combination. nih.gov This pairing is considered one of the most active and synergistic combinations in preclinical lymphoma studies. nih.govnih.gov

KIT Inhibitors: In preclinical models of gastrointestinal stromal tumor (GIST), a disease driven by KIT mutations, combining copanlisib with the KIT inhibitor imatinib (B729) resulted in enhanced impairment of cell viability. nih.gov This effect was observed in both imatinib-sensitive and imatinib-resistant GIST cell models. nih.gov While single-agent copanlisib demonstrated antitumor activity irrespective of the KIT mutational status, the simultaneous inhibition of both PI3K and KIT pathways was the most effective therapeutic strategy in imatinib-sensitive GIST xenografts. nih.gov

Combination AgentCancer ModelObserved Preclinical EffectReference
Venetoclax (BCL-2 inhibitor)B-cell and T-cell Lymphomas (MCL, MZL)Strong synergistic antitumor activity; increased apoptosis. nih.govresearchgate.netnih.gov
Imatinib (KIT inhibitor)Gastrointestinal Stromal Tumor (GIST)Enhanced impairment of cell viability in both imatinib-sensitive and -resistant models. nih.gov

Rationale for Novel Combinations based on Preclinical Mechanisms

The mechanistic basis for these synergistic combinations provides a strong rationale for their clinical investigation.

Copanlisib and Venetoclax: The PI3K pathway, which copanlisib inhibits, regulates the expression of several anti-apoptotic proteins. Preclinical data indicate that the combination of copanlisib and venetoclax leads to apoptosis by downregulating the anti-apoptotic proteins Myeloid Cell Leukemia 1 (MCL1) and BCL-extra large (BCL-XL). researchgate.net By inhibiting PI3K, copanlisib reduces the levels of these key survival proteins, thereby sensitizing the lymphoma cells to the direct pro-apoptotic action of the BCL-2 inhibitor venetoclax. researchgate.netnih.gov

Copanlisib and Imatinib: In GIST, oncogenic signaling from KIT mutations critically involves the PI3K/mTOR pathway. nih.gov Therefore, while imatinib directly targets the primary driver mutation in KIT, copanlisib blocks a key downstream signaling node. The rationale for this combination is that dual inhibition can more effectively shut down tumor cell proliferation and survival signals, potentially overcoming resistance mechanisms that allow the PI3K pathway to remain active despite KIT inhibition. nih.gov

Identification and Validation of Preclinical Biomarkers of Response and Resistance

A crucial area of ongoing research is the discovery and validation of biomarkers that can predict which tumors will respond to copanlisib and which are likely to be resistant. This involves genomic, transcriptomic, and proteomic approaches in preclinical models.

Gene Expression Profiling in Preclinical Models

Gene expression analyses in preclinical and clinical settings have shown that tumors with upregulated PI3K pathway gene expression exhibit enhanced antitumor activity from copanlisib. nih.govresearchgate.net This suggests that a gene signature indicating constitutive activation of the PI3K pathway could serve as a predictive biomarker for sensitivity. Further preclinical studies are aimed at refining these gene expression signatures to create a more precise tool for patient stratification. In models of mycosis fungoides, a type of T-cell lymphoma, gene expression profiling has identified PI3K/AKT/mTOR pathway activation as a key driver, providing a rationale for the use of inhibitors like copanlisib.

Mutational Analysis and Correlation with Preclinical Sensitivity

The mutational status of genes within the PI3K pathway and other related pathways can influence the sensitivity of tumor cells to copanlisib.

PIK3CA Mutations: As copanlisib has predominant activity against the PI3Kα and PI3Kδ isoforms, mutations in the PIK3CA gene (which encodes the p110α catalytic subunit) are a key area of investigation. nih.govnih.gov Clinical studies have shown that copanlisib has activity in patients whose tumors harbor PIK3CA mutations. targetedonc.comdana-farber.org Preclinical models with these mutations have also shown sensitivity. nih.gov

PTEN Status: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is another potential biomarker. Preclinical models with PTEN loss often exhibit hyperactivated PI3K signaling and are hypothesized to be sensitive to PI3K inhibition. Clinical biomarker analyses have associated the presence of PTEN protein with improved progression-free survival in patients treated with copanlisib and rituximab. researchgate.net

KIT Mutations: In GIST models, copanlisib shows single-agent activity regardless of the primary or secondary KIT mutational status, indicating that its efficacy is not confined to a specific genetic subset in this disease. nih.gov

GeneAlterationCorrelation with Preclinical/Clinical SensitivityReference
PIK3CAActivating MutationsAssociated with response to copanlisib. targetedonc.comdana-farber.org
PTENPresence of Protein (Wild-Type)Associated with improved treatment outcomes. researchgate.net
KITPrimary or Secondary MutationsCopanlisib active regardless of mutational status in GIST models. nih.gov
BCL2MutationsAssociated with improved outcomes when treated with copanlisib plus rituximab. researchgate.net

Proteomic and Metabolomic Approaches for Biomarker Discovery

While genomic and transcriptomic analyses have yielded important insights, proteomic and metabolomic approaches represent a promising frontier for biomarker discovery in the context of copanlisib therapy. These methods analyze the downstream functional output of cellular signaling pathways.

Proteomic Approaches: By quantifying changes in protein expression and phosphorylation, proteomics can directly measure the activity of the PI3K pathway and its downstream effectors (e.g., p-Akt, p-S6). nih.gov Preclinical studies could use proteomic profiling of tumor models before and after treatment to identify protein signatures that correlate with sensitivity or resistance. For example, baseline levels of key pathway proteins or adaptive changes following initial treatment could serve as predictive biomarkers.

Metabolomic Approaches: The PI3K pathway is a central regulator of cellular metabolism. Therefore, metabolomic profiling, which analyzes the levels of small-molecule metabolites, can provide a functional readout of PI3K pathway activity. Future preclinical studies could investigate how copanlisib alters the metabolic landscape of cancer cells and whether specific baseline metabolic profiles (e.g., reliance on glycolysis or fatty acid metabolism) predict response. Such studies could uncover novel metabolic vulnerabilities that could be exploited in combination therapies. nih.gov

Investigation in Novel Preclinical Disease Models

Exploration in Non-Lymphoma Preclinical Cancer Models (e.g., Osteosarcoma, other solid tumors)

No preclinical studies investigating the efficacy or mechanism of action of Copanlisib-d6 in osteosarcoma or other solid tumor models were identified. Research in these areas has been conducted with the non-deuterated parent compound, Copanlisib. For instance, studies have evaluated Copanlisib in preclinical models of osteosarcoma and other solid tumors like gastrointestinal stromal tumors (GIST). Current time information in Brussels, BE.wikipedia.orgnih.govnih.govnih.gov However, these findings cannot be extrapolated to this compound without specific experimental validation.

Application in Non-Oncological Preclinical Research (e.g., inflammatory models where PI3K is implicated)

There is no available information on the application of this compound in non-oncological preclinical research, such as in models of inflammation where the PI3K pathway is known to be involved. The role of the PI3K pathway in inflammation is well-established, and various PI3K inhibitors have been explored in this context, but specific studies involving this compound are absent from the current body of scientific literature.

Advanced Preclinical Modeling and Methodologies

Utilization of Organoid and 3D Culture Systems for Mechanistic Studies

No research has been published detailing the use of this compound in organoid or other 3D culture systems for mechanistic studies. While organoid models are increasingly used to study drug responses in a more physiologically relevant context, there is no evidence of their application in the preclinical evaluation of this compound as a therapeutic agent. nih.govsigmaaldrich.comrndsystems.com

Advanced Imaging Techniques for In Vivo Preclinical Studies

There are no reports of advanced imaging techniques being used for in vivo preclinical studies of this compound for therapeutic purposes. Such techniques are often used to assess drug distribution, target engagement, and pharmacodynamic effects, but their application has not been described for the deuterated form of Copanlisib. crownbio.com

Conceptualizing Next-Generation Deuterated PI3K Inhibitors

The development of deuterated drugs is a strategy employed in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a parent compound. Deuterium (B1214612), being a heavier isotope of hydrogen, forms a stronger covalent bond with carbon. This "deuterium kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.

Conceptually, a next-generation deuterated PI3K inhibitor, derived from a compound like Copanlisib, could be designed with the following objectives:

Improved Metabolic Stability: By strategically replacing hydrogen atoms with deuterium at sites of metabolic oxidation, it may be possible to reduce the rate of drug metabolism. This could lead to a longer half-life, increased drug exposure (Area Under the Curve - AUC), and potentially a more consistent plasma concentration.

Reduced Formation of Metabolites: Slowing metabolism could decrease the formation of specific metabolites, which might be associated with off-target effects or toxicities.

Enhanced Therapeutic Index: An improved pharmacokinetic profile could potentially lead to a better therapeutic index, allowing for similar or enhanced efficacy at a lower or less frequent dose, which might in turn reduce dose-dependent side effects. The approval of the first deuterated drug, deutetrabenazine, demonstrated that this approach can lead to an improved safety profile compared to its non-deuterated counterpart. bohrium.com

However, it is crucial to note that these are conceptual advantages. The actual impact of deuteration is highly dependent on the specific molecular structure of the drug and its metabolic pathways. Preclinical and clinical studies would be essential to determine if a deuterated version of a PI3K inhibitor like Copanlisib offers any therapeutic benefit over the parent compound. Currently, there is no published evidence to suggest that this compound is being developed as a next-generation PI3K inhibitor.

Design Principles for Further Enhancing Pharmacological Profiles through Deuteration

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can substantially modify a drug's metabolic profile. informaticsjournals.co.in This alteration is based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows down metabolic processes that involve the cleavage of this bond. alfa-chemistry.comportico.org For a drug like Copanlisib, a potent phosphatidylinositol-3-kinase (PI3K) inhibitor, these principles could be hypothetically applied to create a next-generation therapeutic with an enhanced pharmacological profile. nih.govnih.gov

Key Design Principles:

Metabolic Stability Enhancement: A primary goal of deuteration is to slow down the rate of drug metabolism, particularly by cytochrome P450 enzymes. portico.orgnih.gov By identifying the specific sites on the Copanlisib molecule that are most susceptible to oxidative metabolism (often called "soft spots"), researchers could selectively replace hydrogen atoms with deuterium. This modification would make the C-D bond more resistant to enzymatic cleavage, potentially leading to a longer drug half-life, increased exposure in the body, and a more stable pharmacokinetic profile. researchgate.netijeat.org

Improved Therapeutic Efficacy: By extending the drug's half-life and maintaining therapeutic concentrations for longer periods, deuteration can enhance a compound's efficacy. alfa-chemistry.com This could potentially allow for reduced dosing frequency, which can improve patient compliance and quality of life. ijeat.org The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle by offering improved pharmacokinetics and reduced dosing frequency compared to its non-deuterated counterpart, tetrabenazine. alfa-chemistry.comwikipedia.org

The potential benefits of applying these principles to a molecule like Copanlisib are significant, though it remains a complex and unpredictable endeavor. nih.gov The precise impact of deuteration depends heavily on the specific site of substitution and the drug's metabolic pathways. nih.gov

Table 1: Potential Pharmacokinetic Enhancements through Deuteration

Pharmacokinetic Parameter Conventional Compound (e.g., Copanlisib) Potential Effect in Deuterated Analog (e.g., this compound) Rationale
Metabolic Rate Susceptible to rapid metabolism at specific C-H bonds. Decreased The Carbon-Deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage. portico.org
Biological Half-life Shorter Increased / Prolonged Slower metabolism leads to the drug remaining in circulation for a longer period. wikipedia.orgresearchgate.net
Formation of Metabolites Standard formation of various metabolites. Potentially Reduced or Altered Deuteration can block or slow down specific metabolic pathways. alfa-chemistry.com
Systemic Exposure (AUC) Baseline Increased A longer half-life and reduced clearance can lead to greater overall drug exposure. researchgate.net

Exploration of Other Isotopic Labeling Applications in Research

Beyond its current use as a deuterated internal standard, this compound is an example of the broader utility of isotopic labeling in pharmaceutical research. clearsynth.comresearchgate.net Isotopic labeling involves incorporating stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes into a molecule to trace its journey and fate within a biological system. musechem.commetsol.com This technique provides invaluable insights without significantly altering the compound's chemical or biological properties. researchgate.net

Key Research Applications:

Internal Standards for Bioanalysis: The primary application for this compound is as an internal standard in mass spectrometry-based assays. clearsynth.com Because it is chemically identical to Copanlisib but has a different mass, it can be added to biological samples (like plasma or tissue) at a known concentration. It co-elutes with the non-labeled drug and helps correct for variations in sample preparation and instrument response, ensuring highly accurate and precise quantification of the drug and its metabolites. texilajournal.comlcms.cz

ADME Studies: Stable isotope labeling is a cornerstone of Absorption, Distribution, Metabolism, and Excretion (ADME) studies. acs.orgnih.gov By administering an isotopically labeled version of a drug, researchers can track its path through the body, identify and quantify metabolites, and understand its excretion routes with high sensitivity and selectivity. acs.orgmetsol.com

Metabolite Identification: Mass spectrometry can distinguish between the parent drug and its metabolites based on mass shifts. Using a labeled compound helps to differentiate drug-related material from endogenous molecules in complex biological matrices, simplifying the process of identifying novel metabolites. researchgate.netnih.gov

Mechanistic Studies: Isotopic labeling is a powerful tool for elucidating complex biochemical pathways and reaction mechanisms. portico.orgacs.org For a PI3K inhibitor like Copanlisib, labeled versions could be used in preclinical models to trace which downstream signaling proteins are affected and to quantify the engagement of the drug with its target enzyme in cells or tissues.

The use of isotopically labeled compounds like this compound is fundamental to modern drug discovery and development, enabling a deeper understanding of a drug's disposition, efficacy, and safety. musechem.comnih.gov

Q & A

Q. How can researchers address reproducibility challenges in deuterated drug studies?

  • Methodological Answer : Establish consortium-led benchmarking (e.g., cross-lab validation of PK/PD parameters). Publish detailed synthetic protocols (e.g., deuteration reaction conditions, purification steps) in Beilstein Journal of Organic Chemistry -style formats. Use electronic lab notebooks (ELNs) with blockchain timestamps for audit trails .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.